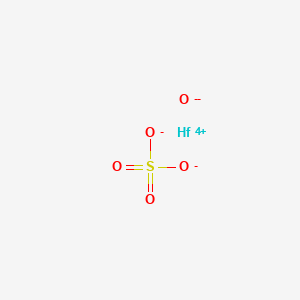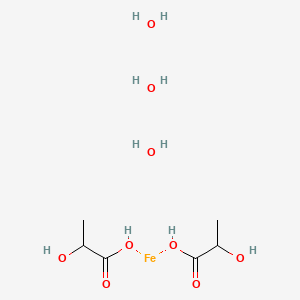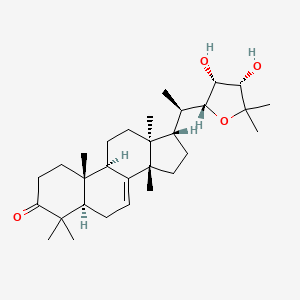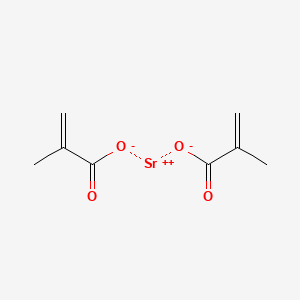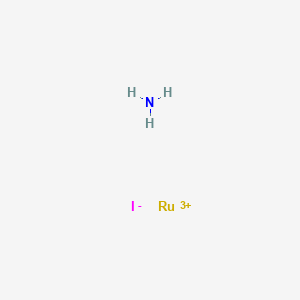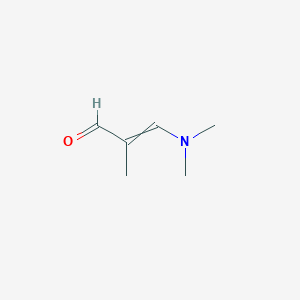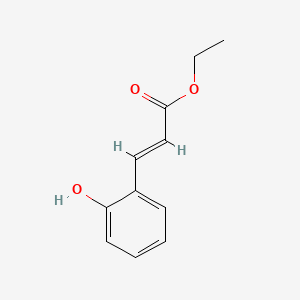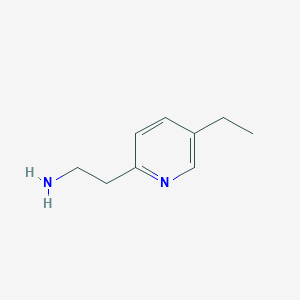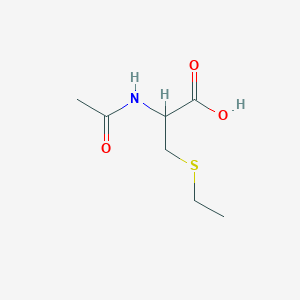
Ethyl 3-Hydroxybutyrate-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ethyl 3-hydroxybutyrate and related compounds often involves biocatalytic processes or chemical reactions that emphasize enantioselectivity and yield optimization. For instance, Wang et al. (2018) have detailed the use of microbial esterase as an efficient biocatalyst for generating optically pure ethyl (R)-3-hydroxybutyrate, highlighting the importance of enantioselectivity in synthesizing chiral drug intermediates (Wang et al., 2018).
Molecular Structure Analysis
Investigations into the molecular structure of ethyl 3-hydroxybutyrate-d5 and related compounds often utilize spectroscopic techniques and theoretical calculations to elucidate structural details. Zhou et al. (2017) have explored the crystal structure of related compounds, providing insight into their geometric and electronic characteristics (Zhou et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving ethyl 3-hydroxybutyrate-d5 are central to its utility as an intermediate in the synthesis of pharmacologically valuable products. The asymmetric hydrogenation and esterification processes are key reactions, as described in studies focused on optimizing these reactions for high enantiomeric excess and yield (Hermon & Tshuva, 2008).
Applications De Recherche Scientifique
Enzymatic Synthesis for Chiral Drugs
Ethyl 3-hydroxybutyrate is a key intermediate in synthesizing various chiral drugs. Esterases like WDEst17 and PHE21 are used to generate optically pure enantiomers of ethyl 3-hydroxybutyrate, essential in chiral drug production. These enzymes offer an efficient, environmentally friendly method for preparing these important intermediates (Wang et al., 2018).
Microbial Production
Microorganisms like bakers' yeast and Geotrichum candidum can be utilized for the microbial reduction of ethyl acetoacetate, yielding enantiomers of ethyl 3-hydroxybutyrate. This process offers an alternative, biologically based method for producing these compounds (Wipf et al., 1983).
Analytical Chemistry and Reaction Studies
Ethyl 3-hydroxybutyrate is studied in analytical chemistry for understanding its hydrolysis and retro-aldol cleavage reactions. This research enhances our understanding of its behavior under various conditions, which is vital for its application in synthetic chemistry (Ganguly et al., 2011).
Synthesis Methods
Various methods for synthesizing ethyl 3-hydroxybutyrate have been explored, including dehydration processes. These methods are crucial for improving the efficiency and yield of ethyl 3-hydroxybutyrate, making it more accessible for pharmaceutical and industrial applications (Shu-qiancal, 2003).
Enzymatic Conversion to Aminoalcohols
Ethyl 3-hydroxybutyrate can be enzymatically converted to 3-hydroxybutyramides and then chemically reduced to yield 1,3-aminoalcohols. This pathway represents a significant method for producing these valuable compounds for various applications (Garda et al., 1992).
Biorefinery Integration
Ethyl 3-hydroxybutyrate can be integrated into biorefinery concepts, like the anaerobic production process using yeast like Saccharomyces cerevisiae. This integration enhances the sustainability of producing valuable chemical intermediates (Hirschmann et al., 2018).
Safety And Hazards
Ethyl 3-Hydroxybutyrate-d5 is a controlled product and may require documentation to meet relevant regulations . The non-deuterated form, Ethyl 3-hydroxybutyrate, is classified as a combustible liquid . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .
Orientations Futures
Ethyl 3-Hydroxybutyrate-d5 is a high-quality reference standard used for reliable pharmaceutical testing . The non-deuterated form, 3-Hydroxybutyrate, shows promising therapeutic properties and is being studied for its potential in treating diseases such as colitis . It is also being explored for its role in modulating the gut microbiome .
Propriétés
Numéro CAS |
1206486-01-2 |
|---|---|
Nom du produit |
Ethyl 3-Hydroxybutyrate-d5 |
Formule moléculaire |
C₆H₇D₅O₃ |
Poids moléculaire |
137.19 |
Synonymes |
3-Hydroxy-butanoic Acid Ethyl Ester-d6; 3-hydroxy-butyric acid ethyl ester-d6; β-Hydroxy-butyric Acid Ethyl Ester-d6; (±)-3-Hydroxybutanoic acid ethyl ester-d6; (±)-Ethyl 3-hydroxybutyrate-d6; 3-Hydroxybutanoic acid ethyl ester-d6; 3-Hydroxybutyric a |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



